5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H7BrO4 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO4/c1-4-7-6(15-9(4)10(13)14)3-2-5(11)8(7)12/h2-3,12H,1H3,(H,13,14) |
InChI Key |
XCLIABNUJPHORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=C(C=C2)Br)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Industrial production methods often involve the use of catalytic strategies to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like ferric ammonium sulfate and reducing agents such as sodium borohydride The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of benzofuran, including 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid, exhibit significant activity against various microorganisms.
- Study Findings : A synthesis of halogenated derivatives of 3-benzofurancarboxylic acids showed that several compounds displayed antimicrobial activity against Gram-positive bacteria and yeasts. Notably, specific derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive cocci and antifungal activity against Candida species at MIC values of 100 μg/mL .
Anticancer Properties
This compound has also been investigated for its anticancer potential. The structure-activity relationship (SAR) studies indicate that the presence of bromine enhances the cytotoxicity of benzofuran derivatives.
- Cytotoxicity Studies : Research has shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). Five specific compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Mechanism of Action : The mechanism underlying the anticancer activity includes the induction of apoptosis in cancer cells, as evidenced by increased activity of caspase markers. Additionally, some studies suggest that these compounds may interact with DNA, inhibiting cleavage by specific endonucleases .
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. The compound has been implicated in various other biological activities:
- Inhibition of Leukotriene Synthesis : Compounds derived from benzofuran structures have shown potential as inhibitors of the mammalian 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This inhibition can be beneficial in treating conditions like asthma and inflammatory bowel disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can act as enzyme inhibitors, such as carbonic anhydrase inhibitors, which play a role in reducing tumor growth . The exact molecular targets and pathways involved depend on the specific structure and substituents of the benzofuran derivative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic Acid (CAS 1094288-67-1)
- Substituents : Bromine (position 5), chlorine (position 7), methyl (position 3).
- Key Differences : The chlorine atom at position 7 introduces steric and electronic effects distinct from the hydroxyl group in the target compound. Chlorine’s electronegativity may reduce electron density at adjacent positions, altering reactivity in electrophilic substitution.
- Molecular Weight : 289.55 g/mol (calculated from formula C₁₁H₇BrClO₃).
- Applications : Likely used in halogen-bonding studies due to dual halogen substituents .
Methyl 5-Bromo-3-(bromomethyl)benzofuran-2-carboxylate (CAS 1801713-71-2)
- Substituents : Bromine (position 5), bromomethyl (position 3), methyl ester (position 2).
- Key Differences : The bromomethyl group enhances electrophilicity at position 3, enabling nucleophilic substitution (e.g., SN2 reactions). The methyl ester reduces solubility in aqueous media compared to the carboxylic acid.
- Molecular Weight : 376.97 g/mol (calculated from C₁₂H₉Br₂O₄).
- Applications : Intermediate in synthesizing polymers or bioactive molecules via ester hydrolysis or alkylation .
Heterocyclic Analogues
4-Bromo-2-thiophenecarboxylic Acid (CAS 16694-18-1)
- Structure : Thiophene ring with bromine (position 4) and carboxylic acid (position 2).
- Key Differences : The sulfur atom in thiophene increases aromaticity compared to benzofuran’s oxygen, altering electronic properties (e.g., higher π-electron density). This affects applications in conductive materials.
- Molecular Weight : 207.03 g/mol.
- Applications : Used in organic electronics and as a ligand in catalysis .
Functional Group Variations
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide (CAS 346455-63-8)
- Structure : Furan-based amide with bromine (position 5) and a morpholine-substituted phenyl group.
- Key Differences : The amide group and morpholine moiety enhance hydrogen-bonding capacity and solubility in polar solvents. The absence of a benzofuran ring reduces planarity, impacting π-π stacking interactions.
- Applications: Potential kinase inhibitor due to morpholine’s affinity for ATP-binding pockets .
Structural and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| 5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid | C₁₁H₉BrO₄ | 285.09 | Br (5), OH (4), CH₃ (3) | Moderate in polar solvents |
| 5-Bromo-7-chloro-3-methylbenzofuran-2-carboxylic acid | C₁₁H₇BrClO₃ | 289.55 | Br (5), Cl (7), CH₃ (3) | Low in water, high in DMSO |
| Methyl 5-bromo-3-(bromomethyl)benzofuran-2-carboxylate | C₁₂H₉Br₂O₄ | 376.97 | Br (5), BrCH₂ (3), COOCH₃ (2) | High in organic solvents |
| 4-Bromo-2-thiophenecarboxylic acid | C₅H₃BrO₂S | 207.03 | Br (4), COOH (2) | Moderate in ethanol |
Research Implications
- Electronic Effects : Bromine and hydroxyl groups in the target compound create electron-deficient regions, favoring nucleophilic aromatic substitution. In contrast, methyl esters (e.g., CAS 1801713-71-2) stabilize electron density via resonance .
- Biological Activity : Hydroxyl and carboxylic acid groups enhance binding to biological targets (e.g., enzymes), while halogenated analogues (e.g., CAS 1094288-67-1) may improve metabolic stability .
- Material Science : Thiophene analogues (e.g., CAS 16694-18-1) exhibit superior charge transport properties compared to benzofurans, critical for organic semiconductors .
Discrepancies and Limitations
- Further verification is required .
- Limited biological data in the provided evidence restricts comparative analysis of pharmacological profiles.
Biological Activity
5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid (commonly referred to as the compound ) is a derivative of benzofuran known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom at the fifth position, a hydroxyl group at the fourth position, and a methyl group at the third position of the benzofuran ring. This unique arrangement contributes to its chemical reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₇BrO₃ |
| Molecular Weight | 227.06 g/mol |
| CAS Number | 73751-11-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including leukemia (K562 and MOLT-4) and cervical carcinoma (HeLa) cells.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several benzofuran derivatives, including our compound, on cancer cell lines. The results demonstrated that:
- IC50 Values : The compound exhibited IC50 values significantly lower than control drugs, indicating potent anticancer activity.
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity.
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of the 5-lipoxygenase enzyme, which is crucial in the synthesis of leukotrienes—mediators involved in inflammatory responses.
By inhibiting the 5-lipoxygenase pathway, this compound reduces leukotriene production, thereby mitigating inflammation associated with conditions like asthma and allergic reactions .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been extensively researched. Preliminary findings suggest that this compound exhibits significant activity against various microbial strains.
Study Insights
In vitro studies demonstrated:
- Antimycobacterial Activity : The compound showed profound activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells.
- Bactericidal Effects : Compounds with similar structures were tested against common bacterial strains, revealing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against K562, MOLT-4, HeLa; induces apoptosis. |
| Anti-inflammatory | Inhibits 5-lipoxygenase; reduces leukotriene production. |
| Antimicrobial | Effective against M. tuberculosis; shows bactericidal properties. |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via bromination of a pre-functionalized benzofuran scaffold. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., acetic acid) to prevent over-bromination. Subsequent oxidation of the methyl group to a carboxylic acid requires careful selection of oxidizing agents (e.g., KMnO₄ in alkaline conditions) to avoid degradation of the hydroxyl group . Yield optimization involves monitoring reaction temperature (typically 0–25°C) and stoichiometric ratios of reagents, as excess brominating agents may lead to byproducts like di-brominated derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) to assess purity, ensuring retention time matches a certified reference standard. Structural confirmation requires NMR spectroscopy :
- ¹H NMR: Look for characteristic signals:
- Aromatic protons in the benzofuran ring (δ 6.8–7.5 ppm, splitting patterns depend on substitution).
- Hydroxyl proton (δ ~10–12 ppm, broad, exchangeable with D₂O).
- Methyl group (δ ~2.3–2.5 ppm, singlet) .
- ¹³C NMR: Confirm the carboxylic acid carbonyl (δ ~170–175 ppm) and bromine-induced deshielding effects on adjacent carbons .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer: The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves moderately in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For biological assays, prepare stock solutions in DMSO (≤1% v/v in final media to avoid cytotoxicity) and verify stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points for this compound?
- Methodological Answer: Variations in melting points (e.g., ±5°C) may arise from polymorphism or residual solvents. Conduct differential scanning calorimetry (DSC) to identify multiple endothermic peaks indicative of polymorphs. Recrystallize the compound using different solvents (e.g., ethanol vs. acetonitrile) and compare thermal profiles. Cross-reference with X-ray crystallography to confirm crystalline lattice structures .
Q. What strategies are effective for analyzing contradictory bioactivity data (e.g., antioxidant vs. cytotoxicity)?
- Methodological Answer: Use a tiered approach:
- Dose-Response Curves: Test across a wide concentration range (nM–µM) to identify therapeutic windows.
- Mechanistic Assays: Pair antioxidant assays (e.g., DPPH radical scavenging) with cytotoxicity screens (e.g., MTT assay on HEK293 cells) to differentiate specific activity from nonspecific cell death .
- SAR Studies: Modify substituents (e.g., replace bromine with chlorine) to isolate structural contributors to bioactivity .
Q. How can researchers optimize regioselectivity in derivative synthesis (e.g., functionalization at the 4-hydroxy position)?
- Methodological Answer: Protect the 4-hydroxy group using a silyl ether (e.g., TBSCl) prior to introducing additional substituents. For coupling reactions (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ as a catalyst and aryl boronic acids with electron-withdrawing groups to enhance cross-coupling efficiency. Deprotect with tetrabutylammonium fluoride (TBAF) and validate via LC-MS to confirm mono-functionalization .
Q. What advanced spectral techniques are recommended for detecting degradation products?
- Methodological Answer: Employ LC-HRMS (High-Resolution Mass Spectrometry) coupled with tandem MS/MS to identify degradation fragments. For photodegradation studies, use a xenon arc lamp to simulate UV exposure and monitor changes via FT-IR (e.g., loss of hydroxyl peaks at ~3200 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
